5-chloro-6-hydroxy-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)nicotinamide
Description
Properties
IUPAC Name |
5-chloro-6-oxo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2/c20-15-9-13(11-21-19(15)27)18(26)22-14-5-7-25(8-6-14)17-10-12-3-1-2-4-16(12)23-24-17/h9-11,14H,1-8H2,(H,21,27)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOFSSQFNSDSQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=CNC(=O)C(=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities. The specific interactions and resulting changes would depend on the particular target and the biochemical context within which the compound is acting.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities. The downstream effects of these pathway alterations would be dependent on the specific biological context.
Biochemical Analysis
Biochemical Properties
Indole derivatives, a significant component of this compound, are known to interact with various enzymes, proteins, and other biomolecules
Comparison with Similar Compounds
(a) 5-Chloro-6-[4-(ethoxycarbonyl)piperidin-1-yl]nicotinic acid (Avatrombopag Impurity)
- Key Differences: The Avatrombopag impurity replaces the tetrahydrocinnolin-piperidine group with a simpler 4-(ethoxycarbonyl)piperidine substituent. The 6-hydroxy group in the target compound is absent here, replaced by a carboxylic acid at position 3 of the pyridine ring.
- Implications: The ethoxycarbonyl group may enhance metabolic stability but reduce target affinity due to decreased rigidity compared to the bicyclic tetrahydrocinnolin system .
(b) 5-Chloro-N-[6-[(3-chlorobenzoyl)amino]-3-pyridinyl]-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-4-pyridinecarboxamide (CAS 1131604-96-0)
- Key Differences :
- Features a piperazinyl ring instead of piperidinyl, with a 2-(2-hydroxyethoxy)ethyl side chain.
- The 3-chlorobenzoyl group introduces bulkier aromatic interactions compared to the target’s hydroxy group.
- Implications :
(c) Fentanyl Analogues (e.g., Parafluoroisobutyrfentanyl)
- Key Differences: Fentanyl derivatives like parafluoroisobutyrfentanyl share a piperidine core but prioritize N-phenylamide substitutions for opioid receptor binding. The target compound’s tetrahydrocinnolin system is absent, highlighting divergent therapeutic aims (CNS vs.
Physicochemical Properties
- The absence of melting point data for the target compound limits direct comparisons of crystallinity and stability .
Pharmacological Implications
- Target Compound: The 6-hydroxy group may facilitate hydrogen bonding with catalytic residues in enzymes (e.g., kinases), while the tetrahydrocinnolin moiety could enhance binding pocket occupancy through van der Waals interactions.
- Avatrombopag Impurity :
- CAS 1131604-96-0 :
- The piperazinyl substitution and hydrophilic hydroxyethoxy chain likely improve blood-brain barrier penetration, a trait less critical for the target compound if designed for peripheral targets .
Q & A
Q. How to design interaction studies with biological targets (e.g., enzymes, receptors)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
